![molecular formula C19H11BrN2O5 B2940745 7-(2-bromophenoxy)-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one CAS No. 442631-06-3](/img/structure/B2940745.png)

7-(2-bromophenoxy)-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

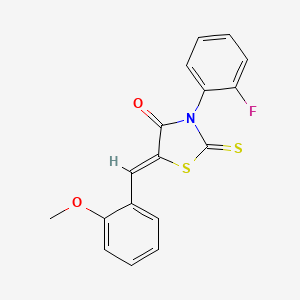

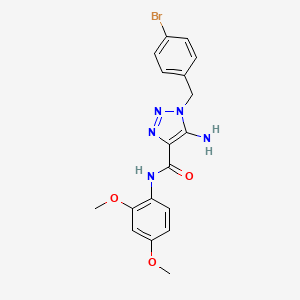

Benzoxazepine derivatives are a class of compounds that have been synthesized and characterized using various methods . They are known for their wide range of biological activities and pharmacological properties .

Synthesis Analysis

Benzoxazepine derivatives have been synthesized by a variety of methods . For instance, microwave heating has been used to synthesize pyrimido-oxazepine analogs . Cyclization of substituted isoindole derivatives has been used to access isoindolo[1,4]benzoxazinones and isoindolo[1,5]benzoxazepines . A novel 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4-piperidine] scaffold has been synthesized from ortho-hydroxyacetophenone and N-benzylpiperidone .Molecular Structure Analysis

The single-crystal X-ray structures of certain benzoxazepine derivatives have been discussed . The IR spectrum of one such derivative showed the presence of characteristic absorption peaks at 3026 and 2979 cm –1 for the aliphatic C–H stretch, peaks were observed at 1623, 1587, and 1475 cm −1 for the C = N, C = C, and C–N absorptions, respectively .Chemical Reactions Analysis

Mechanistic experiments indicated that the hydroxy proton of the aminophenol could play a crucial role in the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazepine derivatives can vary greatly depending on their specific structure. For instance, the IR spectrum of one derivative showed characteristic absorption peaks for the aliphatic C–H stretch, and the C = N, C = C, and C–N absorptions .Wissenschaftliche Forschungsanwendungen

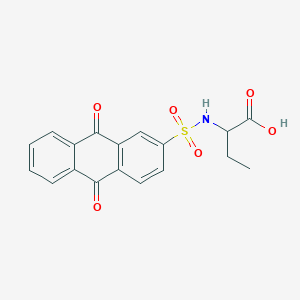

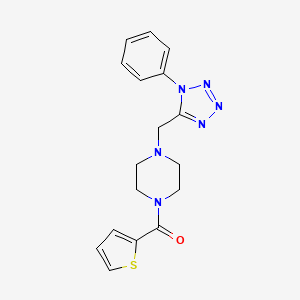

Synthesis of Dibenzoxazepinamines

The compound serves as a precursor in the base-promoted synthesis of dibenzoxazepinamines . This process begins with commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol, leading to good to excellent yields of the corresponding heterocycles.

Tranquilizing Agents

Research has explored the tranquilizing effects of new dibenzoxazepines, including derivatives of the compound . These studies involve the alkylation of salicylamides followed by cyclodehydration, aiming to develop potential tranquilizers.

Anticancer Activity

Benzoxazepine derivatives, including those related to “Oprea1_672515”, have been synthesized and evaluated for their anticancer properties . These compounds have shown potent cytotoxicity in breast cancer cells, with some being more selective for certain cell lines.

Synthesis of Benzoxazepin-2-one Derivatives

The compound has been used in the synthesis of 1,4-benzoxazepin-2-one derivatives through reactions involving isoquinoline, activated acetylenes, and specific ketones in water . These derivatives have potential medicinal applications.

Neuroprotective Properties

Some benzoxazepine derivatives exhibit neuroprotective activities . The compound may contribute to the synthesis of new derivatives that could serve as neuroprotective agents.

Anti-inflammatory and Analgesic Applications

Benzoxazepines, including those derived from “Oprea1_672515”, are reported to have anti-inflammatory and analgesic properties . These compounds could be developed into drugs that alleviate pain and reduce inflammation.

Antifungal and Antibacterial Activities

Derivatives of the compound have been investigated for their antifungal and antibacterial activities . This research could lead to the development of new treatments for various infections.

Chemodivergent Formation of Heterocycles

The compound is involved in base-promoted chemodivergent reactions that produce different types of heterocycles, such as 1,4-benzoxazepin-5(4H)-ones . This application is significant in the field of medicinal chemistry for creating diverse pharmacological agents.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-(2-bromophenoxy)-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11BrN2O5/c20-12-5-1-3-7-14(12)26-16-9-11(22(24)25)10-17-18(16)19(23)21-13-6-2-4-8-15(13)27-17/h1-10H,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKPLRSMARRAMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=C(C=C3OC4=CC=CC=C4Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11BrN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2940663.png)

![1-(Indolin-1-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2940666.png)

![Ethyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate](/img/structure/B2940684.png)